molecular formula C13H16N2O2S B2639193 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 380436-96-4

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2639193
CAS RN: 380436-96-4
M. Wt: 264.34
InChI Key: NAJNDFFYKYNEFL-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, commonly known as 3-Ethoxypropyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (3-EPSDHQ), is a novel compound synthesized from ethoxypropylsulfanyl-3,4-dihydroquinazolin-4-one (EPSDHQ). This compound has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects. In

Scientific Research Applications

Synthesis Techniques

The compound 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, related to dihydroquinazolinones, participates in various synthetic pathways, offering a broad application in pharmaceutical and chemical research. For instance, a novel method using ammonium iodide-induced sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones to produce a wide range of 3-sulfanyl-4-hydroxycoumarins or 3-sulfanyl-4-hydroxyquinolinones demonstrates the compound's utility in creating C–S bonds of high value in the pharmaceutical industry (Guo & Wei, 2017). Additionally, the successful synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide further underscores the adaptability of similar compounds in synthesizing complex molecules with potential biological activities (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Antimicrobial and Anticonvulsant Activities

The antimicrobial and anticonvulsant potential of dihydroquinazolinone derivatives, closely related to the target compound, has been explored in several studies. For example, derivatives synthesized from 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one showed promising results as antimicrobial agents against various pathogens, indicating the potential for developing new therapeutic agents from this chemical class (El-zohry & Abd-Alla, 2007). Similarly, novel derivatives have been evaluated for their anticonvulsant activities, with some showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, offering insights into the development of new anticonvulsant drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Catalytic Applications and Green Chemistry

Research into green chemistry and catalysis has also benefited from compounds related to 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. For example, the use of sulfamic acid as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water or methanol underlines the push towards more sustainable and environmentally friendly chemical processes (Rostami & Tavakoli, 2011).

Structural and Mechanistic Insights

Structural and mechanistic studies on related compounds provide valuable insights into the properties and reactions of dihydroquinazolinones. For instance, the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride to give derivatives like 3-ethoxy-1,2,4-dithiazolin-5-one highlights the complex mechanisms involved in the synthesis of such compounds, contributing to a deeper understanding of their chemical behavior (Chen, Thompson, Hammer, & Bárány, 1996).

properties

IUPAC Name

3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-17-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)18/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJNDFFYKYNEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

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